molecular formula C9H13NO3 B066712 3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester CAS No. 188177-96-0

3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester

Cat. No. B066712
M. Wt: 183.2 g/mol
InChI Key: LIQRVUXARZINIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester is an organic compound that is widely used in scientific research applications. It is a cyclic amino acid derivative that is commonly used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in various metabolic pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester are not well documented. However, it is believed to have anti-inflammatory and analgesic properties.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester in lab experiments include its high purity and availability. However, its limited solubility in water can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the use of 3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester in scientific research. One potential direction is the development of new drugs and pharmaceuticals based on its anti-inflammatory and analgesic properties. Another potential direction is the use of the compound in the development of new organic materials. Additionally, the compound could be used in the development of new catalysts for various chemical reactions.

Synthesis Methods

The synthesis of 3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester can be achieved through various methods. One of the most commonly used methods is the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct. The adduct is then reacted with ammonia to form the amino acid derivative.

Scientific Research Applications

3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester is used in various scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds. It is also used in the development of new drugs and pharmaceuticals.

properties

CAS RN

188177-96-0

Product Name

3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

IUPAC Name

methyl 1-acetamidocyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C9H13NO3/c1-7(11)10-9(8(12)13-2)5-3-4-6-9/h3-4H,5-6H2,1-2H3,(H,10,11)

InChI Key

LIQRVUXARZINIR-UHFFFAOYSA-N

SMILES

CC(=O)NC1(CC=CC1)C(=O)OC

Canonical SMILES

CC(=O)NC1(CC=CC1)C(=O)OC

synonyms

3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester

Origin of Product

United States

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